
5-(5-Chloropentyl)-1-cyclohexyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- is a chemical compound that belongs to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a 5-chloropentyl group and a cyclohexyl group attached to the tetrazole ring
Preparation Methods
The synthesis of 1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloropentyl bromide and cyclohexylamine.
Formation of Intermediate: The 5-chloropentyl bromide reacts with sodium azide to form 5-chloropentyl azide.
Cyclization: The 5-chloropentyl azide undergoes cyclization in the presence of a suitable catalyst to form the tetrazole ring.
Final Product: The cyclohexylamine is then introduced to the reaction mixture to yield 1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl-.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the tetrazole ring or the chloropentyl group.
Substitution: The chlorine atom in the 5-chloropentyl group can be substituted with other nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and coordination with metal ions, influencing its biological activity. The 5-chloropentyl group and cyclohexyl group contribute to the compound’s lipophilicity and ability to interact with lipid membranes, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- can be compared with other similar compounds such as:
1H-Tetrazole, 5-(5-chloropentyl)-: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
1H-Tetrazole, 5-(5-bromopentyl)-1-cyclohexyl-: The bromine atom can lead to different reactivity and substitution patterns compared to the chlorine atom.
1H-Tetrazole, 5-(5-chloropentyl)-1-phenyl-: The phenyl group introduces aromaticity, affecting the compound’s stability and interactions.
The uniqueness of 1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
78760-14-2 |
|---|---|
Molecular Formula |
C12H21ClN4 |
Molecular Weight |
256.77 g/mol |
IUPAC Name |
5-(5-chloropentyl)-1-cyclohexyltetrazole |
InChI |
InChI=1S/C12H21ClN4/c13-10-6-2-5-9-12-14-15-16-17(12)11-7-3-1-4-8-11/h11H,1-10H2 |
InChI Key |
HDKNIPUVTFBGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





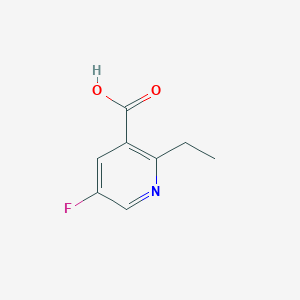


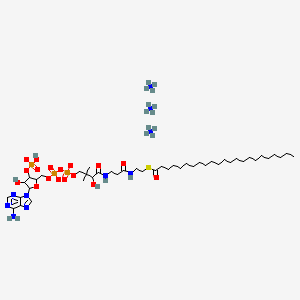
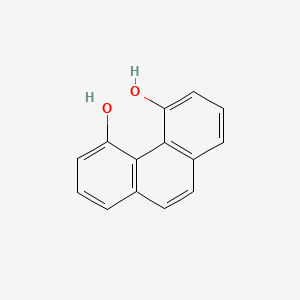
![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B12085180.png)
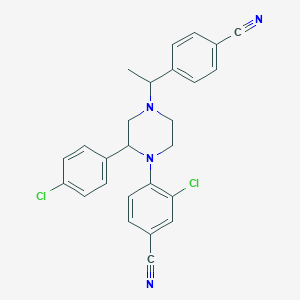
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
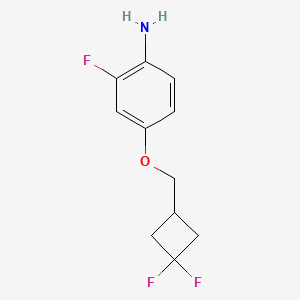
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085207.png)
